2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at the 4-position with a carbonitrile group, a 2H-1,3-benzodioxol-5-ylmethylamino group at the 5-position, and a 4-(azepane-1-sulfonyl)phenyl group at the 2-position (Fig. 1). The oxazole-carbonitrile scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(1,3-benzodioxol-5-ylmethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c25-14-20-24(26-15-17-5-10-21-22(13-17)32-16-31-21)33-23(27-20)18-6-8-19(9-7-18)34(29,30)28-11-3-1-2-4-12-28/h5-10,13,26H,1-4,11-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQOUVNFMOSVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC5=C(C=C4)OCO5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate amine and sulfonyl chloride precursors.
Introduction of the Benzodioxole Moiety: This step involves the reaction of a benzodioxole derivative with an appropriate amine to form the desired intermediate.
Construction of the Oxazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the oxazole ring and the carbonitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Core Scaffold Variations
The target compound shares the 1,3-oxazole-4-carbonitrile core with several analogs:
- 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (Compound A, ): Replaces the azepane sulfonyl group with a 2-fluorobenzoyl-piperazinyl moiety and a 2-fluorophenyl substituent. The piperazine ring (six-membered) offers less conformational flexibility than azepane, and the fluorobenzoyl group introduces electronegative character .
- 2-(2-Chlorophenyl)-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile (Compound B, ): Features a chlorophenyl group and a dimethylaminoethylamino side chain. The absence of a sulfonyl group reduces hydrogen-bonding capacity, while the dimethylaminoethyl group may enhance solubility via protonation .
Key Substituent Comparisons
Key Observations :
- Compound B’s simpler structure lacks aromatic sulfonyl or benzodioxole motifs, which may limit its pharmacokinetic profile .
Physicochemical and Crystallographic Properties
Hydrogen-Bonding and Solubility
Crystallographic Analysis
- SHELX Refinement : The target compound’s crystal structure, if resolved, would likely use SHELX programs () for refinement, similar to other oxazole derivatives .
- Ring Puckering : The azepane ring’s puckering parameters (Cremer-Pople coordinates, ) could differ significantly from Compound A’s piperazine ring, affecting overall molecular conformation .
Biological Activity
The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 402.464 g/mol. The structure includes an azepane sulfonamide moiety and an oxazole ring, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has indicated that compounds with an oxazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted that certain oxazole derivatives demonstrated potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound Name | Target Organism | Activity |
|---|---|---|
| Oxazole A | S. aureus | MIC = 15 µg/mL |
| Oxazole B | E. coli | MIC = 10 µg/mL |
| Oxazole C | Pseudomonas aeruginosa | MIC = 20 µg/mL |
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies. For example, a screening of drug libraries revealed that several oxazole derivatives exhibited cytotoxic effects on cancer cell lines, particularly in multicellular spheroid models . The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.
Case Study: Anticancer Activity
In a study conducted by Walid Fayad et al., the compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 25 µM, suggesting its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Effects
Compounds containing the oxazole structure have also been associated with anti-inflammatory activities. In vitro assays demonstrated that certain derivatives could inhibit pro-inflammatory cytokine release in macrophage models . This suggests a potential application in treating inflammatory diseases.
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in disease pathways. Molecular docking studies have provided insights into how the compound binds to enzymes and receptors implicated in microbial resistance and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
